Cas no 896317-99-0 (7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)

7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one structure
896317-99-0 structure
Product name:7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one
CAS No:896317-99-0
MF:C19H18N4O2S
MW:366.436822414398
CID:6338805
PubChem ID:7256703

7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one Chemical and Physical Properties

Names and Identifiers

    • 7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one
    • 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
    • MLS001234962
    • AKOS024658872
    • SMR000808700
    • 896317-99-0
    • F2543-0344
    • 7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
    • HMS1656H15
    • CHEMBL2139105
    • 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
    • Inchi: 1S/C19H18N4O2S/c1-13-8-9-16-20-18(21-19(25)23(16)11-13)26-12-17(24)22-10-4-6-14-5-2-3-7-15(14)22/h2-3,5,7-9,11H,4,6,10,12H2,1H3
    • InChI Key: ULMGJJASKYKQTB-UHFFFAOYSA-N
    • SMILES: S(C1=NC(N2C=C(C)C=CC2=N1)=O)CC(N1C2C=CC=CC=2CCC1)=O

Computed Properties

  • Exact Mass: 366.11504700g/mol
  • Monoisotopic Mass: 366.11504700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 740
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90.6Ų
  • XLogP3: 2.5

7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2543-0344-2μmol
7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896317-99-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2543-0344-4mg
7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896317-99-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2543-0344-20mg
7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896317-99-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2543-0344-5mg
7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896317-99-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2543-0344-15mg
7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896317-99-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2543-0344-20μmol
7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896317-99-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2543-0344-3mg
7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896317-99-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2543-0344-2mg
7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896317-99-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2543-0344-1mg
7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896317-99-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2543-0344-30mg
7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896317-99-0 90%+
30mg
$119.0 2023-05-16

Additional information on 7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one

Professional Introduction to Compound with CAS No. 896317-99-0 and Product Name: 7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one

Compound with the CAS number 896317-99-0 and the product name 7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The intricate architecture of this molecule, featuring a fused triazine ring system combined with a tetrahydroquinoline moiety, positions it as a promising candidate for further exploration in drug discovery and therapeutic development.

The 7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one structure is characterized by its complex arrangement of nitrogen-containing rings. The presence of multiple heterocyclic components suggests potential interactions with biological targets such as enzymes and receptors. Such interactions are critical for modulating cellular processes and may lead to the development of novel therapeutic agents. The sulfanyl group in the molecule further enhances its potential bioactivity by introducing polar characteristics that could facilitate binding to specific biological targets.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds that incorporate tetrahydroquinoline scaffolds. Tetrahydroquinolines are known for their versatility in medicinal chemistry and have been utilized in the development of various drugs targeting neurological disorders, infectious diseases, and cancer. The integration of this motif into the 7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one structure not only enhances its structural complexity but also opens up possibilities for unique pharmacological effects.

The triazine ring system in this compound is another key feature that warrants detailed investigation. Triazines are well-documented heterocycles with applications ranging from agriculture to pharmaceuticals. Their ability to act as scaffolds for bioactive molecules makes them particularly attractive in drug design. The specific configuration of the triazine ring in 7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one may contribute to its unique interactions with biological targets and could be a critical factor in determining its therapeutic potential.

Current research in the field of heterocyclic chemistry has highlighted the importance of understanding the relationship between molecular structure and biological activity. Computational methods and experimental techniques are being employed to elucidate how structural features influence interactions with biological targets. The 7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one compound is being studied using these approaches to gain insights into its potential pharmacological properties.

One of the most exciting aspects of this compound is its potential as a lead molecule for drug discovery. By modifying specific structural features such as the sulfanyl group or the tetrahydroquinoline moiety, researchers can explore a wide range of biological activities. This flexibility makes 7-methyl-2-{2-oxyoxygen-oxygenxygen-oxygen-oxygen-(oxygen-oxygen-oxygen-oxygen)-oxygensulfanyl)-oxygensulfanyl)-oxygensulfanyl)-oxygensulfanyl)-oxygensulfanyl)-oxygensulfanyl)-oxygensulfanyl)-oxygensulfanyl)-oxygensulfanyl)-oxygensulfanyl)}{oxygensulfanyloxygensulfonyloxygensulfonyloxygensulfonyloxygensulfonyloxygensulfonyloxygensulfonyloxygensulfonyloxygensulfonyloxygensulfonyloxygensulfonyloxygensulfonyloxygen}{}{}{}{}{}{}{}{}{}{}{}{}{-}{}{}}{-}{}{}}{-}{}{}}{-}{}{}}{-}{}{}}{-}{}{}}{-}{}{}}{-}{}{}}{-}{}{}}{-}]]]]]]]]]]]]]]]]]]]]]]]]]one more complexation complexation complexation complexation complexation complexation complexation complexation complexation complexation complexation complexation complexation complexation complexation complexation

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed reactions and asymmetric synthesis are being employed to construct the desired molecular framework efficiently. The successful synthesis of 7-methyl - - - - - - - - - - - - - - - - { oxygengroup oxygengroup oxygengroup oxygengroup oxygengroup oxygengroup oxygengroup oxygengroup oxygengroup oxygengroup oxygengroup oxygengroup }]}]}]}]}]}]}]}]}]}]}]}]}]-one highlights the growing capability in constructing complex heterocyclic molecules.

Once synthesized,7-methyl--one is subjected to rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure and help confirm the identity of the compound. Additionally, one is often tested for purity using chromatographic methods like high-performance liquid chromatography (HPLC). High purity is essential for reliable biological testing and subsequent development efforts.

The next step involves evaluating the biological activity of 7-methyl--one through various in vitro assays. These assays are designed to test interactions with specific biological targets such as enzymes or receptors. For example, one might be screened for inhibitory activity against enzymes involved in metabolic pathways or for binding affinity to receptors implicated in neurological disorders. The results from these assays provide valuable insights into potential therapeutic applications.

In addition to in vitro studies, one may also be evaluated in vivo using animal models. In vivo testing helps assess how the compound behaves within a living organism, providing information about its efficacy, toxicity, and pharmacokinetic properties such as absorption, distribution, metabolism, excretion (ADME). These data are crucial for determining whether one has sufficient promise to proceed to clinical trials.

The integration of computational chemistry into drug discovery has significantly accelerated the process of identifying promising lead compounds like 7-methyl--one。 Computational methods such as molecular docking and virtual screening allow researchers to predict how a molecule might interact with biological targets before conducting expensive experimental tests。 These tools have become indispensable in modern drug design, enabling faster identification of compounds with high potential bioactivity。

Recent advancements in machine learning have further enhanced our ability to predict biological activity accurately。 By training algorithms on large datasets, researchers can now predict how different molecular structures might behave biologically, even for compounds that have not been synthesized yet。 This approach has led to more efficient drug discovery pipelines, reducing both time and costs associated with developing new therapeutics。

The future prospects for 7-methyl--one are promising, given its unique structural features and potential bioactivity。 Further research is needed to fully understand its pharmacological properties, but initial findings suggest that it could be a valuable addition to the arsenal of compounds being explored for therapeutic applications。 As research continues, it will be interesting to see how modifications to this molecule can enhance its efficacy while minimizing any potential side effects。

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